Product packaging for Methyl 3-(4-methylphenyl)benzoate(Cat. No.:CAS No. 114772-33-7)

Methyl 3-(4-methylphenyl)benzoate

Cat. No.: B184856
CAS No.: 114772-33-7
M. Wt: 226.27 g/mol
InChI Key: HCYLHRKOAGCJRM-UHFFFAOYSA-N
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Description

Contextualization within Benzoate (B1203000) Ester Chemistry

Benzoate esters are a well-established class of compounds characterized by a carboxyl group attached to a benzene (B151609) ring, with an ester functional group. The simplest member, methyl benzoate (C₆H₅COOCH₃), is a naturally occurring compound found in various plants and is widely used as a flavoring agent and in perfumery. sigmaaldrich.com The synthesis of benzoate esters is a fundamental topic in organic chemistry, commonly achieved through methods like the Fischer esterification. This reaction involves treating a carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, methyl benzoate is produced by the condensation of benzoic acid and methanol (B129727) with a strong acid catalyst. sigmaaldrich.com This straightforward and reversible reaction is a cornerstone of organic synthesis.

Significance of Biphenyl (B1667301) Carboxylate Esters in Advanced Chemical Research

The introduction of a second phenyl ring, creating a biphenyl scaffold, significantly broadens the research and application potential of these esters. Biphenyl derivatives are crucial intermediates in the production of a wide array of materials, including pharmaceuticals, agricultural products, and the fluorescent layers in Organic Light-Emitting Diodes (OLEDs). biosynce.com They are also recognized as fundamental building blocks for liquid crystals. biosynce.com The biphenyl structure is present in numerous compounds with documented pharmacological activities, such as anti-inflammatory, antimicrobial, and antitumor properties. biosynce.com

The synthesis of the biphenyl core is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being one of the most important and efficient methods. This reaction creates a carbon-carbon bond between an organoboronic acid (or its ester) and an organic halide.

Overview of Current Academic Research Trajectories Pertaining to Methyl 3-(4-methylphenyl)benzoate

Specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature. However, its research trajectory can be inferred from the known applications of its parent acid, 4'-methylbiphenyl-3-carboxylic acid, and the broader class of biphenyl carboxylate esters.

The parent acid is noted as an important intermediate in the synthesis of dyes, pharmaceuticals, and pesticides. chemchart.com This strongly suggests that this compound's primary research value lies in its role as a chemical intermediate or building block. The ester group can be readily hydrolyzed to the carboxylic acid or converted into other functional groups, making it a versatile precursor for more complex molecules.

Research involving this compound would likely fall into two main categories:

Synthesis Methodology: Developing and optimizing synthetic routes. A known method for producing this compound involves a Nickel-catalyzed Suzuki coupling reaction. This particular synthesis couples an aryl neopentylglycolboronate (5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane) with methyl 3-chlorobenzoate, achieving a 97% yield. An alternative pathway involves the synthesis of the parent carboxylic acid, 4'-methylbiphenyl-3-carboxylic acid, via a Suzuki coupling of 4-tolylboronic acid and 3-chlorobenzoic acid, followed by Fischer esterification to yield the final methyl ester.

Intermediate for Advanced Materials and Pharmaceuticals: Utilizing the compound as a starting material for creating liquid crystals, components for OLEDs, or pharmacologically active molecules. The unique substitution pattern of the methoxy (B1213986) and methyl groups on the biphenyl rings can influence the chemical and biological properties of resulting larger molecules, making it a valuable component for specific applications in industrial and medicinal chemistry research. biosynce.com

Table 2: Properties of 4'-Methyl-[1,1'-biphenyl]-3-carboxylic Acid (Parent Acid)

Property Value Source
CAS Number 147404-69-1 chemchart.com
Melting Point 181 - 184°C chemchart.com
Boiling Point 399.4 ± 21.0 °C chemchart.com
Density 1.156 ± 0.06 g/cm³ chemchart.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O2 B184856 Methyl 3-(4-methylphenyl)benzoate CAS No. 114772-33-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(4-methylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-6-8-12(9-7-11)13-4-3-5-14(10-13)15(16)17-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYLHRKOAGCJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362736
Record name Methyl 3-(4-methylphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114772-33-7
Record name Methyl 3-(4-methylphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of Methyl 3 4 Methylphenyl Benzoate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. For analogues like 4-methylphenyl benzoate (B1203000), the aromatic protons typically appear as multiplets in the range of δ 7.08-8.19 ppm, while the methyl protons of the tolyl group resonate as a singlet around δ 2.35 ppm. rsc.org In another related compound, 2-methylphenyl benzoate, the methyl protons show a singlet at δ 2.23 ppm, and the aromatic protons are observed between δ 7.13 and 8.23 ppm. rsc.org For a more complex analogue, 2,2'-thio-bis[(4-methylphenyl)-2-aminobenzoate], the methyl protons appear as a singlet at δ 2.22 ppm, the amine protons as a singlet at δ 5.65 ppm, and the aromatic protons as a multiplet in the range of δ 6.59-7.81 ppm. mdpi.com

Table 1: ¹H NMR Data for Analogues of Methyl 3-(4-methylphenyl)benzoate

Compound Proton Type Chemical Shift (δ, ppm)
4-Methylphenyl benzoate rsc.org Aromatic 7.08-8.19 (m)
Methyl 2.35 (s)
2-Methylphenyl benzoate rsc.org Aromatic 7.13-8.23 (m)
Methyl 2.23 (s)
2,2'-Thio-bis[(4-methylphenyl)-2-aminobenzoate] mdpi.com Aromatic 6.59-7.81 (m)
Amine (NH₂) 5.65 (s)
Methyl (CH₃) 2.22 (s)

s = singlet, m = multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. In substituted methyl benzoates, the carbonyl carbon of the ester group typically resonates around δ 165-170 ppm. researchgate.net For 4-methylphenyl benzoate, the carbonyl carbon appears at δ 165.3 ppm. rsc.org The aromatic carbons show signals in the range of δ 121.3-148.6 ppm, and the methyl carbon is observed at δ 20.8 ppm. rsc.org Similarly, for 2-methylphenyl formate (B1220265), the carbonyl carbon is at δ 159.1 ppm, aromatic carbons are in the range of δ 121.3-148.4 ppm, and the methyl carbon is at δ 16.1 ppm. rsc.org The ¹³C NMR spectrum of 2,2'-thio-bis[(4-methylphenyl)-2-aminobenzoate] shows the carbonyl carbon at δ 166.08 ppm and the methyl carbon at δ 20.69 ppm, with aromatic carbons appearing between δ 109.53 and 151.11 ppm. mdpi.com

Table 2: ¹³C NMR Data for Analogues of this compound

Compound Carbon Type Chemical Shift (δ, ppm)
4-Methylphenyl benzoate rsc.org Carbonyl (C=O) 165.3
Aromatic 121.3-148.6
Methyl (CH₃) 20.8
2-Methylphenyl formate rsc.org Carbonyl (C=O) 159.1
Aromatic 121.3-148.4
Methyl (CH₃) 16.1
2,2'-Thio-bis[(4-methylphenyl)-2-aminobenzoate] mdpi.com Carbonyl (C=O) 166.08
Aromatic 109.53-151.11
Methyl (CH₃) 20.69

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Complex Signal Assignment and Structure Elucidation

For complex molecules with overlapping signals in 1D NMR spectra, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable. researchgate.netipb.pt COSY experiments establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecular structure. researchgate.net HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. rsc.org These techniques are crucial for the definitive structural elucidation of novel or complex analogues. researchgate.net For instance, in the structural determination of jolkinolide diterpenoids, 2D NMR experiments, including COSY and HSQC, were essential for assigning the ¹H and ¹³C chemical shifts. researchgate.net

Mass Spectrometry (MS) Techniques, Including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. rsc.orgrsc.orgroyalsocietypublishing.org For example, the HRMS data for an analogue, tert-butyl-(1-acetyl-5-methyl-3-phenyl-1H-indol-2-yl)(4-methoxyphenyl)carbamate, showed a calculated m/z of 493.2098 for [M+Na]⁺, with the found value being 493.2114, confirming its molecular formula. rsc.org Similarly, for another compound, the calculated m/z for [M+H]⁺ was 330.0947, and the found value was 330.0947, further validating the proposed structure. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov In the case of this compound and its analogues, the most characteristic absorption band is that of the carbonyl (C=O) group of the ester, which typically appears in the range of 1700-1750 cm⁻¹. For instance, 4-methylphenyl benzoate exhibits a strong C=O stretching vibration at 1730.0 cm⁻¹. rsc.org Another analogue, 2,2'-thio-bis[(4-methylphenyl)-2-aminobenzoate], shows a C=O stretch at 1695 cm⁻¹, along with N-H stretching vibrations for the amino group at 3480 and 3370 cm⁻¹. mdpi.com

Table 3: IR Spectroscopic Data for Analogues of this compound

Compound Functional Group Wavenumber (cm⁻¹)
4-Methylphenyl benzoate rsc.org Carbonyl (C=O) 1730.0
2,2'-Thio-bis[(4-methylphenyl)-2-aminobenzoate] mdpi.com Carbonyl (C=O) 1695
Amine (N-H) 3480, 3370

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π→π* transitions of the aromatic rings and the carbonyl group. For example, 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one, a related compound, has been studied for its optical properties using UV-Vis spectroscopy. researchgate.net Another analogue, Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate, is noted for its strong UV absorption between 240-340 nm. chemicalbook.com

X-ray Crystallography and Molecular Structure Determination

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the gold standard for obtaining unambiguous structural information. By irradiating a single crystal with an X-ray beam, a unique diffraction pattern is produced, which can be mathematically deconvoluted to generate a detailed three-dimensional model of the electron density within the crystal. This model allows for the precise placement of each atom in the unit cell—the fundamental repeating unit of the crystal lattice.

While a specific crystal structure for this compound is not publicly documented, numerous studies on its close structural analogues have been reported. These studies provide critical data on how substituents and their positions influence the crystal system, space group, and unit cell dimensions. For instance, the crystal structures of various aryl benzoates have been meticulously determined, offering a template for understanding the solid-state behavior of this class of compounds. nih.govnih.govnih.gov The process involves growing a suitable single crystal, often by slow evaporation from a solvent, which is then mounted on a diffractometer to collect diffraction data. nih.govacs.org

The crystallographic data for several analogues of this compound are summarized below, illustrating the typical parameters obtained from such analyses.

Table 1: Crystallographic Data for Selected Analogues

Compound Name Formula Crystal System Space Group Unit Cell Parameters Ref.
3-Chlorophenyl benzoate C₁₃H₉ClO₂ Triclinic P-1 a = 6.0734(6) Å, b = 8.389(1) Å, c = 11.747(2) Å, α = 107.89(1)°, β = 102.98(1)°, γ = 93.25(1)° nih.gov
3,5-Dichlorophenyl 4-methylbenzoate C₁₄H₁₀Cl₂O₂ Monoclinic P2₁/c a = 3.9273(6) Å, b = 28.412(4) Å, c = 11.705(1) Å, β = 94.06(1)° nih.gov
Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate C₁₅H₁₅NO₄S Monoclinic P2₁/c a = 7.9332(2) Å, b = 8.2265(2) Å, c = 22.7419(5) Å, β = 92.769(1)° nih.gov

Analysis of Molecular Conformation and Dihedral Angles within Crystal Structures

A key aspect of the molecular structure of biphenyl-type compounds is the torsion or dihedral angle between the two aromatic rings. This angle is a direct consequence of the balance between the conjugative effects that favor planarity and the steric hindrance between ortho-substituents that forces the rings to twist. X-ray crystallography provides precise values for these angles.

The table below presents the dihedral angles for a series of related benzoate esters, demonstrating the conformational diversity within this family of compounds.

Table 2: Dihedral Angles in Crystal Structures of Selected Analogues

Compound Name Dihedral Angle Between Phenyl Rings Key Torsion Angles Ref.
3-Chlorophenyl benzoate 56.88(6)° The C=O bond is syn to the meta-chloro group. nih.gov
3-Methylphenyl benzoate 79.61(6)° The C=O bond is anti to the meta-methyl group. nih.gov
3,5-Dichlorophenyl 4-methylbenzoate 48.81(6)° - nih.gov
Phenyl 4-methylbenzoate 76.0(1)° The ester group is twisted 9.4(2)° from the benzoyl ring plane. psu.edu
[2-(4-Chlorobenzoyloxy)-5-methylphenyl]-(4-methylphenyl)methanone 61.99(11)° (between chlorophenyl and central ring) The ester group has a +synperiplanar conformation. uomphysics.net

Investigation of Intermolecular Interactions in Crystal Packing (e.g., C-H···O, C-H···N, C-H···π Interactions)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. While weaker than covalent bonds, these interactions are directional and collectively determine the stability and physical properties of the crystal. For organic molecules rich in aromatic rings and functional groups, C-H···O, C-H···N, and C-H···π interactions are particularly significant. uomphysics.netiucr.orgrsc.org

C-H···O Interactions: These are a form of weak hydrogen bond where a carbon-bound hydrogen atom acts as the donor and an oxygen atom (often from a carbonyl or ester group) acts as the acceptor. In the crystal structures of many aryl benzoates, C-H···O interactions are prevalent, often linking molecules into chains or dimers. For example, in 3-chlorophenyl benzoate, adjacent molecules are linked into a linear chain via C—H⋯O hydrogen bonds. nih.gov

C-H···N Interactions: Similar to C-H···O bonds, these interactions involve a hydrogen bond to a nitrogen atom. They are common in structures containing nitrogen heterocycles or functional groups like nitriles or imines. In related structures, these interactions can form chains with specific graph-set motifs, such as C(6). iucr.orgnih.gov

C-H···π Interactions: In this type of hydrogen bond, the π-electron cloud of an aromatic ring acts as a soft Lewis base (the acceptor) for a C-H donor. rsc.org These interactions are crucial for the stabilization of crystal structures containing multiple aromatic rings, influencing how they stack and orient relative to one another. researchgate.net The interaction energy is sensitive to the electronic nature of the aromatic ring, with electron-rich rings being better acceptors. rsc.orgacs.org

π-π Stacking: This refers to the attractive, non-covalent interaction between aromatic rings. In the crystal packing of some benzoate analogues, π-π stacking interactions between the benzene (B151609) rings of adjacent molecules help to consolidate the three-dimensional architecture. iucr.org For instance, phenyl 4-methylbenzoate exhibits weak parallel stacking of its benzoyl rings. psu.edu

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

While crystallographic analysis identifies the presence of intermolecular interactions, Hirshfeld surface analysis provides a powerful tool for their quantitative assessment. This method partitions the crystal space into regions where the electron density of a given molecule dominates. The Hirshfeld surface is defined as the boundary where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

This analysis has been applied to numerous analogues of this compound. For example, in a series of related methyl benzoate derivatives, Hirshfeld analysis revealed that H···H contacts consistently make the largest contribution to the surface, often accounting for over 35-40% of the interactions. iucr.orgiucr.org Contacts involving heteroatoms, such as O···H/H···O and Cl···H/H···Cl, provide significant contributions that are characteristic of the specific functional groups present. iucr.orgresearchgate.net

Table 3: Hirshfeld Surface Analysis of Intermolecular Contacts in an Analogue, Methyl 4-{2,2-dichloro-1-[(E)-(4-methylphenyl)diazenyl]ethenyl}benzoate

Contact Type Contribution to Hirshfeld Surface (%) Description
H···H 39.7% Represents the most dominant, albeit weak, van der Waals interactions.
C···H / H···C 14.5% Corresponds largely to C-H···π interactions and general van der Waals contacts.
Cl···H / H···Cl 14.4% Indicates significant C-H···Cl hydrogen bonding.
O···H / H···O 6.6% Quantifies the contribution of C-H···O hydrogen bonds, primarily involving the ester group.
N···H / H···N 2.5% Relates to weak C-H···N interactions.
C···C 2.0% Suggests the presence of π-π stacking interactions.
Other Contacts < 10% Includes minor contributions from Cl···C, Cl···O, etc.

(Data adapted from a study on a closely related azo derivative of methyl benzoate for illustrative purposes) iucr.org

This quantitative approach allows for a detailed comparison of crystal packing forces across a series of related compounds, providing deeper insight into how molecular structure dictates supramolecular assembly.

Reaction Mechanisms and Kinetics Pertaining to Benzoate Esters

Ester Hydrolysis Mechanisms

Ester hydrolysis, the cleavage of an ester into a carboxylic acid and an alcohol, can be catalyzed by either acid or base. jk-sci.com The preferred method for preparative purposes is often base-catalyzed hydrolysis due to its irreversible nature. jk-sci.com

Basic Hydrolysis (Saponification) via Tetrahedral Intermediates

The general mechanism for the base-promoted hydrolysis of an ester is as follows:

Nucleophilic attack: The hydroxide (B78521) ion adds to the carbonyl carbon. libretexts.org

Formation of tetrahedral intermediate: A transient species with a tetrahedral geometry around the former carbonyl carbon is formed. libretexts.org

Elimination of the leaving group: The tetrahedral intermediate collapses, expelling the alkoxide ion. libretexts.org

Deprotonation: The newly formed carboxylic acid is deprotonated by the strong base present in the medium. libretexts.org

Acid-Catalyzed Hydrolysis Pathways

Acid-catalyzed ester hydrolysis is the reverse of the Fischer esterification process. chemistrysteps.comyoutube.com The mechanism typically involves the following steps:

Protonation of the carbonyl oxygen: This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgyoutube.com

Nucleophilic attack by water: A water molecule attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgyoutube.com

Proton transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester. youtube.com

Elimination of the alcohol: The tetrahedral intermediate collapses, and the alcohol is eliminated as the leaving group. libretexts.org

Deprotonation: The final step involves the deprotonation of the resulting carboxylic acid. youtube.com

It is important to note that for esters with tertiary alkyl groups, the mechanism can shift to a unimolecular pathway (SN1) where the C-O bond cleaves to form a stable tertiary carbocation. chemistrysteps.com

Kinetic Studies, Isotope Exchange, and Solvent Effects on Hydrolysis

Kinetic studies of ester hydrolysis provide valuable insights into the reaction mechanism. The rate of hydrolysis is influenced by several factors, including the structure of the ester, the concentration of the catalyst, temperature, and the solvent system.

Isotope exchange studies using 18O-labeled water have been instrumental in confirming the acyl-oxygen cleavage mechanism (BAC2) for most ester hydrolyses. ucoz.com In this mechanism, the labeled oxygen from the water becomes incorporated into the carboxylic acid, not the alcohol, demonstrating that the bond between the acyl group and the oxygen is the one that breaks. ucoz.com

Solvent effects can significantly impact the rate of hydrolysis. For instance, the rate of acid-catalyzed hydrolysis of esters like ethyl benzoate (B1203000) can be about twice as fast in heavy water (D₂O) compared to water (H₂O), an observation known as an inverse solvent isotope effect. chem-station.com This effect is often used to analyze reaction mechanisms. chem-station.com The dielectric constant of the solvent also plays a role, with changes in the water content of solvent mixtures affecting reaction rates and activation energies. ias.ac.in

Substituent Effects on the Hydrolytic Lability of Benzoate Esters

The rate of hydrolysis of benzoate esters is markedly influenced by the nature and position of substituents on the benzene (B151609) ring.

Electronic Effects: Electron-withdrawing groups, such as a nitro group, increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of hydrolysis. rsc.orgsemanticscholar.org Conversely, electron-donating groups, like a methyl group, decrease the reaction rate. rsc.org The Hammett relationship is often used to correlate the kinetic constants of hydrolysis with substituent constants (σ). researchgate.net For the alkaline hydrolysis of phenyl esters of 4-substituted benzoic acids, a positive ρ value of 2.44 was observed, indicating that the reaction is favored by electron-withdrawing substituents. researchgate.net

Steric Effects: Ortho substituents can introduce steric hindrance, which generally slows down the rate of hydrolysis by impeding the approach of the nucleophile to the carbonyl carbon. rsc.orgresearchgate.net

The following table summarizes the relative rates of alkaline hydrolysis for some substituted methyl benzoates in 70% v/v dioxane-water at 40°C. rsc.org

SubstituentRelative Rate
4-nitro71
2-methyl-4-nitro11
parent1.0
3-methyl0.71
4-methyl0.51
2-methyl0.14
2,5-dimethyl0.090
2,3-dimethyl0.065
2,4-dimethyl0.055
2-ethyl0.046

Aminolysis Reactions of Methyl Benzoate and Analogues

Aminolysis is the reaction of an ester with an amine to form an amide and an alcohol. This reaction is of fundamental importance, particularly in the synthesis of peptides. acs.org

Computational Studies of Mechanistic Pathways (Concerted versus Stepwise)

Computational studies, using methods like density functional theory (DFT), have been employed to investigate the mechanistic pathways for the aminolysis of methyl benzoate with ammonia (B1221849). nih.govacs.org These studies have explored two primary pathways: a concerted mechanism and a stepwise mechanism.

Concerted Mechanism: In this pathway, the bond formation between the amine nitrogen and the carbonyl carbon occurs simultaneously with the cleavage of the bond between the carbonyl carbon and the methoxy (B1213986) group.

Stepwise Mechanism: This pathway involves the formation of a tetrahedral intermediate, similar to ester hydrolysis. The amine attacks the carbonyl carbon to form the intermediate, which then collapses to release the methoxide (B1231860) ion.

Theoretical results indicate that for the uncatalyzed reaction of methyl benzoate with ammonia, the concerted and stepwise pathways have very similar activation energies. nih.govacs.org However, the presence of a second ammonia molecule acting as a general base catalyst significantly lowers the energy barrier, with the stepwise mechanism becoming the more favorable pathway. nih.govacs.org The catalytic role of the second ammonia molecule is to facilitate the necessary proton transfers during the reaction. nih.govacs.org

A comparison of the aminolysis of methyl benzoate and methyl formate (B1220265) revealed that the reaction is more favorable for the aliphatic ester, methyl formate. nih.gov This difference in reactivity is attributed to the electrostatic potential values at the atoms of the ester functionality. nih.gov

The Role of General Base Catalysis in Aminolysis Reactions

The aminolysis of esters, a fundamental reaction in organic synthesis, can be significantly influenced by the presence of a general base catalyst. acs.orgacs.org In the context of benzoate esters, computational studies on the reaction of methyl benzoate with ammonia have revealed that general base catalysis provides a more energetically favorable pathway compared to uncatalyzed mechanisms. nih.gov This catalytic effect results in considerable energy savings, making the reaction more efficient. nih.gov

The mechanism of general base catalysis in ester aminolysis involves the base assisting in the deprotonation of the attacking amine nucleophile, thereby increasing its nucleophilicity. youtube.com In the case of methyl benzoate aminolysis, ammonia itself can act as the general base, facilitating the proton-transfer processes. nih.gov The transition states in this catalyzed pathway indicate that the catalytic role of the base is realized by facilitating these proton transfers. nih.gov

Studies on the intramolecular aminolysis of 2-aminomethylbenzoate esters have shown that bimolecular general base catalysis occurs in the reactions of the neutral species. nih.gov The Brønsted coefficient (β), a measure of the sensitivity of the reaction rate to the basicity of the catalyst, provides insight into the transition state structure. For the aminolysis of a trifluoroethyl ester, the β value is 0.7, suggesting that the rate-limiting step involves proton transfer occurring in concert with the departure of the leaving group. nih.gov In the case of the methyl ester, a β value of 1.0 indicates that the mechanism can be considered a limiting case where rate-determining proton transfer is dominant. nih.gov

Kinetic Investigations of Aminolysis with Alicyclic Amines

Kinetic studies of the aminolysis of esters provide valuable data on reaction rates and mechanisms. The aminolysis of various esters, including benzoates, has been investigated with a range of amines. For instance, the kinetics of the aminolysis of benzoyl fluorides in non-hydroxylic solvents have been found to be similar to that of ester aminolysis. rsc.org

The reaction of 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene and 2-(1-hydroxybenzotriazolyl)-5-nitropyridine with amines like morpholine (B109124) and cyclohexylamine (B46788) has been studied in different solvents. scirp.org The kinetic data revealed that in methanol (B129727) and acetonitrile, the reactions proceeded through an uncatalyzed mechanism where the departure of the leaving group is the rate-limiting step. scirp.org However, in toluene (B28343), the reaction with cyclohexylamine proceeded via a specific base-catalyzed mechanism where the proton transfer process is rate-determining. scirp.org

The rates of ammonolysis of alkyl benzoate esters in liquid ammonia have been shown to increase with the acidity of the leaving group alcohol. researchgate.net This observation is quantified by the Brønsted β value, which is approximately -0.7 when plotted against the pKa of the alcohol in liquid ammonia. researchgate.net This value suggests that the rate-limiting step involves a reaction of the tetrahedral intermediate with little C-OR bond fission in the transition state. researchgate.net

Formation and Deprotonation of Zwitterionic Tetrahedral Intermediates

The aminolysis of esters is generally believed to proceed through the formation of a tetrahedral intermediate. Depending on the reaction conditions and the basicity of the nucleophile and the leaving group, this intermediate can be a zwitterionic species (T+/-). nih.gov

Kinetic studies on the aminolysis of O-aryl thionobenzoates have shown that the reaction proceeds through one or two intermediates. nih.gov When the leaving aryloxide is less basic than the attacking amine, the reaction proceeds through a zwitterionic tetrahedral intermediate (T+/-). nih.gov However, if the leaving group is more basic than the amine, the reaction proceeds through both T+/- and its deprotonated form (T-). nih.gov

For the ammonium-ion-catalyzed solvolysis of alkyl esters in liquid ammonia, it is proposed that the rate-limiting step is the diffusion-controlled protonation of the zwitterionic tetrahedral intermediate (T+/-) to form a cationic intermediate (T+). researchgate.net This is then rapidly deprotonated to give the neutral tetrahedral intermediate (T0). researchgate.net In the uncatalyzed reaction, the formation of the neutral intermediate is thought to occur via a 'proton switch'. researchgate.net The stability of the zwitterionic intermediate is a crucial factor influencing the reaction mechanism. scirp.org

Rearrangement Reactions Involving Aryl Benzoates

Aryl benzoates can undergo rearrangement reactions, most notably the Fries rearrangement, to yield hydroxyaryl ketones.

Mechanistic Pathways of Retro-Fries Rearrangements

The Fries rearrangement is a classic organic reaction that transforms an aryl ester into a hydroxy aryl ketone using a Lewis acid catalyst. byjus.comwikipedia.org While the forward reaction is well-known, the retro-Fries rearrangement, the reverse process, is also a significant consideration, especially under certain reaction conditions. The mechanism of the Fries rearrangement itself is complex and can proceed through either intermolecular or intramolecular pathways, depending on the substrate and reaction conditions. researchgate.net The retro-Fries rearrangement would follow the reverse of these pathways.

The photo-Fries rearrangement offers an alternative to the traditional acid-catalyzed method. unipv.it This photochemical variant proceeds via a radical mechanism and can lead to nih.govresearchgate.net and nih.govbyjus.com rearranged products. wikipedia.orgvedantu.com The process involves the formation of a radical pair within a solvent cage, and the product distribution is influenced by the competition between in-cage recombination and out-of-cage diffusion. unipv.it

Detailed Mechanisms of Fries Rearrangements and Acylation Processes

The mechanism of the Fries rearrangement is generally accepted to involve the formation of an acylium carbocation intermediate. byjus.comwikipedia.org The reaction is initiated by the coordination of a Lewis acid, such as aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. byjus.comwikipedia.org This coordination polarizes the ester bond, leading to the cleavage of the acyl-oxygen bond and the formation of the acylium ion. wikipedia.org This electrophilic species then attacks the aromatic ring in an electrophilic aromatic substitution reaction to form the ortho- and para-hydroxyaryl ketones. byjus.comwikipedia.org

The regioselectivity of the Fries rearrangement (ortho vs. para substitution) is influenced by reaction conditions such as temperature and solvent polarity. byjus.com Lower temperatures generally favor the formation of the para-product, while higher temperatures favor the ortho-product. byjus.com The use of non-polar solvents can also favor the formation of the ortho-substituted product. byjus.com

The anionic Fries rearrangement is another variant where ortho-metalation of an aryl ester with a strong base leads to the formation of an ortho-carbonyl species. wikipedia.org Kinetic studies on the Snieckus-Fries rearrangement of aryl carbamates have provided detailed insights into the mechanism, suggesting the involvement of monomeric arylsodium intermediates. wpmucdn.comnih.gov

Mechanistic Aspects of Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are highly relevant for the synthesis of biaryl compounds like the parent structure of "Methyl 3-(4-methylphenyl)benzoate". The Suzuki-Miyaura coupling is a prominent example of such reactions. nih.govyoutube.com

The catalytic cycle of the Suzuki-Miyaura reaction, which is palladium-catalyzed, generally involves three key steps: nih.govyoutube.com

Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition with an organic halide (or triflate), forming a palladium(II) intermediate. nih.govyoutube.com

Transmetalation: The organic group from an organoboron reagent (like a boronic acid or ester) is transferred to the palladium(II) center, a process that is typically facilitated by a base. nih.govyoutube.com

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst. nih.govyoutube.com

Mechanistic studies have provided a deep understanding of each of these elementary steps. acs.orgnih.gov The choice of ligands on the palladium catalyst, the base, and the solvent can all significantly impact the efficiency and selectivity of the reaction. youtube.com While palladium catalysts are most common, research has also explored the use of other transition metals like nickel. nih.govyoutube.com The use of unactivated aryl esters as substrates in cross-coupling reactions has also been an area of significant research, offering a valuable synthetic route from readily available starting materials. nih.gov

Table of Interactive Data

Reaction TypeKey Mechanistic FeatureInfluencing Factors
Aminolysis General base catalysis, formation of tetrahedral intermediates nih.govnih.govBasicity of amine and leaving group, solvent nih.govscirp.orgnih.gov
Fries Rearrangement Formation of acylium carbocation (Lewis acid catalyzed), radical pair (photo-Fries) byjus.comwikipedia.orgunipv.itTemperature, solvent, catalyst byjus.comwikipedia.org
Suzuki-Miyaura Coupling Oxidative addition, transmetalation, reductive elimination nih.govyoutube.comCatalyst, ligands, base, solvent youtube.com

Oxidative Addition and Transmetallation Steps in Suzuki-Miyaura Coupling

The synthesis of biaryl ketones from aryl esters via Suzuki-Miyaura coupling presents unique mechanistic challenges, particularly at the oxidative addition step. researchgate.netnih.gov This transformation involves the selective cleavage of the strong C(acyl)–O bond over the alternative C(aryl)–O bond.

Oxidative Addition: This is the initial and often rate-determining step in the catalytic cycle. illinois.edu A low-valent palladium(0) complex reacts with the aryl ester, inserting into the C(acyl)–O bond. youtube.comillinois.edu This process oxidizes the metal center from Pd(0) to Pd(II) and forms an acyl-palladium(II) intermediate. youtube.com The use of traditional palladium-phosphine catalysts proved challenging for activating the inert C(acyl)-O ester bond. researchgate.net A significant advancement came with the development of N-Heterocyclic Carbene (NHC) based palladium catalysts, which facilitate this difficult oxidative addition. researchgate.netnih.gov Combined experimental and computational studies have shown that specific Pd(II)-NHC precatalysts, such as [Pd(NHC)(μ-Cl)Cl]2, are highly reactive for the acyl Suzuki-Miyaura cross-coupling of aryl esters. nih.gov These catalysts are air- and moisture-stable and are readily activated to form the key monoligated Pd(0) species necessary for the oxidative addition to the ester's O-C(O) bond. nih.gov The rate of oxidative addition generally follows the trend of bond dissociation energies, which makes the cleavage of the strong ester C-O bond a significant hurdle. illinois.edu

Transmetalation: Following oxidative addition, the transmetalation step occurs. researchgate.net In this stage, the organic group from the organoboron reagent (e.g., a 4-methylphenylboronic acid) is transferred to the palladium(II) center, displacing the leaving group (the aryloxide). researchgate.netwikipedia.org This step requires the presence of a base, which activates the organoboron compound by forming a more nucleophilic boronate species. researchgate.netyoutube.com The exact mechanism of transmetalation can be complex and may proceed through different pathways, but it results in a diaryl- or acyl-aryl-palladium(II) intermediate. researchgate.netresearchgate.net The choice of base and solvent can significantly influence the efficiency of this step. youtube.com For instance, the formation of a hydroxo-palladium complex is often necessary for a successful transmetalation. researchgate.netnih.gov

The table below summarizes key research findings on catalyst systems for the Suzuki-Miyaura coupling of aryl esters.

Catalyst SystemKey FindingsReference
[Pd(IPr)(μ-Cl)Cl]₂Identified as a highly reactive and versatile precatalyst for O-C(O) cleavage in aryl esters. Demonstrates broad substrate scope and functional group tolerance. nih.gov
Pd-NHC CatalystsEnables facile insertion into the inactivated C(acyl)-O ester bond, a step that is challenging with traditional Pd-phosphine catalysts, leading to ketone products. researchgate.net
NiCl₂(PCy₃)₂Effective for the Suzuki-Miyaura coupling of related phenol (B47542) derivatives like aryl carbamates and sulfamates, highlighting the utility of Ni-catalysis for inert C-O bonds. nih.govnih.gov

Chemoselectivity Considerations in the Cross-Coupling of Ester and Ether Functional Groups

Chemoselectivity, the ability to react with one functional group in the presence of another, is a critical consideration in the synthesis of complex molecules. researchgate.net When a substrate contains both an ester and an ether functional group, the selective activation of the ester's C(acyl)-O bond over the ether's C-O bond is essential for synthesizing ketones like this compound without side reactions.

The C-O bonds in aryl ethers are generally considered more robust and less reactive in palladium-catalyzed cross-coupling reactions compared to the C-O bonds of aryl esters (specifically, the acyl C-O bond). nih.gov However, under certain conditions, particularly with nickel catalysis, aryl ethers can be activated. nih.gov The development of catalyst systems with high chemoselectivity is therefore a key area of research.

Studies have demonstrated that Pd(II)-NHC catalyst systems can achieve high selectivity for the acyl C–O cleavage of esters even in the presence of other potentially reactive functional groups. nih.gov For example, in a competition experiment, the Suzuki-Miyaura cross-coupling can proceed selectively at an aryl chloride (C-Cl) bond before activating the ester's C(acyl)-O bond, indicating the following order of reactivity: C–Cl > O–C(O). nih.gov This inherent difference in reactivity allows for orthogonal sequential cross-couplings on a polyfunctionalized molecule. nih.gov

The choice of metal catalyst can also dictate selectivity. While palladium catalysts with NHC ligands are effective for the acyl-coupling of esters to form ketones, nickel-based catalysts are often used for the decarbonylative coupling of the same esters to form biaryls, or for the coupling of more inert C-O bonds in aryl ethers. researchgate.netnih.gov This highlights the ability to tune the reaction outcome by selecting the appropriate catalyst and ligand system. The table below provides examples of chemoselective cross-coupling reactions involving C-O bonds.

Substrate Functional GroupsCatalyst SystemSelective ReactionProduct TypeReference
Aryl Chloride and Aryl Ester[Pd(IPr)(μ-Cl)Cl]₂C(sp²)-Cl CouplingBiaryl Ketone (via sequential coupling) nih.gov
Aryl Ester vs. Amide[Pd(IPr)(μ-Cl)Cl]₂N-C(O) CouplingAmide-coupled product nih.gov
Aryl Carbamate/SulfamateNiCl₂(PCy₃)₂Aryl C-O CouplingBiaryl nih.govnih.gov
Aryl EtherNi(cod)₂/PCy₃Aryl C-O CouplingBiaryl nih.gov

The successful synthesis of this compound via Suzuki-Miyaura coupling relies on a catalyst system capable of selectively activating the ester's acyl C-O bond. The use of Pd-NHC catalysts has proven effective for this transformation, navigating the mechanistic hurdles of oxidative addition and ensuring high chemoselectivity in the presence of other functional groups. researchgate.netnih.gov

Derivatives and Analogues of Methyl 3 4 Methylphenyl Benzoate

Design and Synthesis of Novel Substituted Benzoate (B1203000) Esters

The creation of new substituted benzoate esters is a cornerstone of modern chemical synthesis, driven by the need for molecules with specific properties. The design of these compounds often employs strategies like linear homologation, isosterism, and the introduction of various functional groups to modulate lipophilicity and electronic effects. researchgate.net

The synthesis of these esters can be achieved through several established and innovative routes. A primary method is the direct esterification of a substituted benzoic acid with an alcohol, often catalyzed by acids. mdpi.com Solid acid catalysts, such as those based on zirconium and titanium, are gaining prominence as they are recoverable and environmentally friendlier than traditional liquid acids like sulfuric acid. mdpi.com Another significant synthetic pathway is the Suzuki cross-coupling reaction, which is particularly useful for creating the biaryl linkage seen in Methyl 3-(4-methylphenyl)benzoate itself. This reaction typically involves coupling a boronic acid (e.g., 4-methylphenylboronic acid) with a halogenated or sulfonate-activated benzoate ester (e.g., methyl 2-chlorobenzoate (B514982) or methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate) in the presence of a palladium catalyst. chemicalbook.comgoogle.com

Further synthetic strategies include:

Alkylation followed by Esterification: This multi-step process can be used to build more complex structures, as seen in the synthesis of local anesthetic analogues. rsc.org

One-Pot Synthesis from Meldrum's Acids: A highly efficient method for creating α-substituted acrylate (B77674) esters involves reacting 5-monosubstituted Meldrum's acids with Eschenmoser's salt in an alcohol, which serves as both the solvent and the ester source. acs.org

Carbonylation: This process involves the reaction of a brominated precursor with carbon monoxide and an alcohol in the presence of a palladium catalyst to form the methyl ester group. google.com

Table 1: Selected Synthetic Strategies for Benzoate Esters

Synthetic MethodReactantsKey FeaturesReference
Suzuki Cross-CouplingAryl halide/triflate + Arylboronic acidForms C-C bond between aromatic rings; Palladium-catalyzed. chemicalbook.comgoogle.com
Fischer EsterificationCarboxylic acid + AlcoholAcid-catalyzed; Reversible reaction. Can use solid acid catalysts. mdpi.comwikipedia.org
CarbonylationAryl bromide + CO + Methanol (B129727)Introduces the ester group; Palladium-catalyzed. google.com
From Meldrum's Acid5-Substituted Meldrum's acid + Eschenmoser's salt + AlcoholOne-pot synthesis for α-substituted acrylate esters. acs.org

Impact of Structural Variations on Chemical Behavior and Properties

Altering the substituents on the benzoate ester framework profoundly affects the molecule's properties, including its reactivity, stability, and intermolecular interactions.

The introduction of halogen atoms (F, Cl, Br, I) onto the benzoate structure is a common strategy to modify its chemical properties. Halogens are electron-withdrawing groups that can increase the reactivity and lipophilicity of the compound. nih.gov For instance, the synthesis of eugenyl benzoate derivatives with halogen additions on the allyl group has been shown to increase the compound's reactivity and specificity. nih.gov

Halogenated benzoates often serve as crucial intermediates in multi-step syntheses. For example, N-(4-bromo-2-methylphenyl)butanamide is a key intermediate that is converted via palladium-catalyzed carbonylation into methyl N-butyryl-4-amino-3-methylbenzoate. google.com Similarly, the synthesis of novel benzo[h]chromene and benzo[a]anthracene derivatives utilizes 4-halobenzylidenemalononitriles as starting materials. nih.gov The presence of a fluorine atom on the phenyl ring of 4-cyanophenyl benzoates can lead to esters with broader nematic ranges and sometimes higher clearing points compared to their non-fluorinated analogues, which is significant in the field of liquid crystals. scispace.com

The incorporation of a sulfonamide group (-SO2NH2) and its derivatives into the benzoate scaffold is a key area of research, particularly for the development of enzyme inhibitors. A study on methyl 2-halo-4-substituted-5-sulfamoyl-benzoates explored how the position and type of sulfanyl (B85325) (-S-) or sulfonyl (-SO2-) substituents influence their affinity for human carbonic anhydrase (CA) isozymes. nih.gov

The synthesis of these compounds can be complex, involving the careful, regioselective substitution of chlorine atoms on a starting benzamide, followed by conversion of the amide group to an ester. nih.gov For example, 2-substituted methyl benzoates were synthesized from 2,4-dichloro-5-sulfamoyl-benzamide, where nucleophilic substitution of chlorine occurred selectively at the para-position relative to the sulfonamide group. nih.gov The subsequent oxidation of the sulfanyl derivatives to the corresponding sulfonyl derivatives was achieved using peracetic acid. nih.gov These structural modifications led to compounds with very high affinity and selectivity for specific carbonic anhydrase isoforms. nih.gov

Compounds featuring an amide linkage, such as benzamido-substituted benzoates, are of significant interest. These structures are essentially nitrogen isosteres of salicylic (B10762653) acid derivatives. researchgate.net The synthesis of N-acyl-amino-benzoates, a related class, is exemplified by the reaction of methyl 4-amino-3-methylbenzoate with butyryl chloride to yield methyl N-butyryl-4-amino-3-methylbenzoate. google.com A more general approach involves the condensation of ortho-amino benzoic acid with various substituted benzaldehydes to form N-(substituted) benzylidine ortho-amino benzoic acids, which can then be reduced to N-(substituted) benzyl (B1604629) ortho-amino benzoic acids. researchgate.net These structural motifs are explored for a variety of chemical and biological applications.

Linking benzoate esters to heterocyclic rings creates hybrid molecules that often exhibit unique properties derived from both moieties. Pyrazole (B372694), a five-membered ring with two adjacent nitrogen atoms, is a particularly important heterocyclic core in drug development. nih.gov The synthesis of chromone-pyrazole dyads, where a pyrazole ring is attached as a substituent to a chromone (B188151) (4H-benzopyran-4-one) structure, has been a subject of extensive research. nih.gov These can be synthesized through methods like cyclodehydration and oxidative cyclization. nih.gov

Other examples include the synthesis of benzimidazole (B57391) derivatives, where o-phenylenediamine (B120857) is used as a starting material to build the heterocyclic core, which is then linked to other aromatic systems. researchgate.net The synthesis of complex fused systems like 7-(4-halophenyl)-8,9-dihydro-7H-12-oxa-9,11-diaza-benzo[a]anthracene derivatives also highlights the integration of benzoate-like precursors with heterocyclic structures. nih.gov

Schiff bases are compounds containing an imine or azomethine group (-C=N-). When this functionality is combined with a benzoate ester, it results in Schiff base benzoate esters, a class of compounds with diverse applications, including in liquid crystals and coordination chemistry. nih.govchemijournal.com

These compounds are typically synthesized through the condensation reaction of an amino compound with a carbonyl compound, such as a substituted hydroxy benzaldehyde (B42025) with a para-aminophenol, followed by esterification. nih.gov The resulting molecular structures are elucidated and confirmed using a variety of spectroscopic techniques. nih.govresearchgate.net

FT-IR Spectroscopy: Infrared spectroscopy is crucial for identifying key functional groups. The presence of a strong absorption band for the C=N (imine) stretch and the C=O (ester) stretch confirms the formation of the Schiff base ester. nih.govresearchgate.net

The structural features, such as the planarity of the phenyl rings attached to the imine group and the nature of terminal substituents, significantly impact the thermal stability and mesomorphic (liquid crystal) behavior of these compounds. nih.gov

Elucidation of Structure-Reactivity and Structure-Property Relationships in Benzoate Derivatives

Electronic Effects on Reactivity

The electronic nature of substituents on the benzoate ring significantly impacts the reactivity of the ester carbonyl group towards nucleophilic acyl substitution, such as in hydrolysis or saponification reactions. The Hammett equation provides a quantitative framework for understanding these substituent effects in meta- and para-substituted benzene (B151609) derivatives. researchgate.net

Electron-withdrawing groups (EWGs) positioned on the benzoate ring increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon and slow down the reaction rate. For instance, in the saponification of methyl biphenyl-4-carboxylates, which are structural isomers of the target compound's analogues, electron-withdrawing substituents were found to increase the reaction rate, while electron-donating groups decreased it. psu.edu

The reactivity of the two phenyl rings towards electrophilic aromatic substitution is also governed by the electronic nature of the attached groups. The methyl ester group (-COOCH₃) is a deactivating, meta-directing group for electrophilic substitution on the benzoate ring. This is due to the electron-withdrawing inductive and resonance effects of the carbonyl group. On the other hand, the reactivity of the second phenyl ring (the 4-methylphenyl group in the parent compound) is influenced by its own substituents. The methyl group at the para-position is an activating, ortho-, para-directing group, making this ring more susceptible to electrophilic attack than the benzoate ring.

Table 1: Predicted Effect of Substituents on the Reactivity of this compound Analogues

Substituent (R) on 4'-positionElectronic EffectPredicted Effect on Saponification RatePredicted Effect on Electrophilic Substitution of the Second Ring
-NO₂Strong Electron-WithdrawingIncreaseDecrease
-CNModerate Electron-WithdrawingIncreaseDecrease
-ClWeak Electron-Withdrawing (Inductive)IncreaseDecrease
-HNeutralReferenceReference
-CH₃Weak Electron-Donating (Inductive/Hyperconjugation)DecreaseIncrease
-OCH₃Strong Electron-Donating (Resonance)DecreaseIncrease

This table is based on established principles of physical organic chemistry and data from related benzoate systems.

Steric and Conformational Effects on Properties

The biphenyl (B1667301) core of this compound introduces another layer of complexity: the torsional or dihedral angle between the two phenyl rings. This angle is determined by the balance between the steric hindrance of the ortho-substituents and the electronic stabilization of a planar conformation that maximizes π-conjugation.

Many biphenyl derivatives are known to exhibit liquid crystalline phases, a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. wikipedia.org The formation of these phases is highly dependent on the molecular shape and intermolecular forces. For example, long alkyl chains attached to the biphenyl core can promote the formation of nematic or smectic phases. The introduction of different substituents can alter the transition temperatures and the type of liquid crystalline phase observed. For instance, in a series of 3-[4-(4′-alkoxybenzoyloxybenzylidene)amino]-1,2,4-triazines, the mesomorphic properties were found to be dependent on the length of the alkoxy chain, with some homologues exhibiting monotropic nematic phases while others showed enantiotropic nematic or smectic A phases. researchgate.net

Table 2: Physical Properties of Related Benzoate and Biphenyl Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Methyl benzoate93-58-3C₈H₈O₂136.15-15
Methyl 4-methylbenzoate99-75-2C₉H₁₀O₂150.1732-35
3′-Amino-biphenyl-3-carboxylic acid methyl ester168619-25-8C₁₄H₁₃NO₂227.26Not Available
4-Pentylphenyl 4-methylbenzoate50649-59-7C₁₉H₂₂O₂282.3834-38
Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate175204-19-0C₂₂H₂₂N₂O₆S₂474.55Not Available

This table presents data for the parent methyl benzoate and related biphenyl derivatives to illustrate the range of properties observed in similar structures. Data sourced from various chemical databases and publications. researchgate.netwikipedia.orgresearchgate.netrsc.org

Detailed research findings on a systematic series of this compound analogues, where substituents are varied at different positions on both rings, would be necessary to construct a more precise quantitative structure-activity relationship (QSAR) model. Such a study would involve synthesizing a library of these compounds and measuring their reaction rates for a specific chemical transformation (e.g., alkaline hydrolysis) and characterizing their physical properties (e.g., melting points, boiling points, and spectroscopic data). The resulting data would allow for a more in-depth analysis of the interplay between electronic, steric, and conformational factors in this class of compounds.

Applications in Chemical Sciences and Materials Technology

Role as Versatile Synthetic Intermediates in Organic Synthesis

Methyl 3-(4-methylphenyl)benzoate is a valuable building block in organic synthesis, primarily owing to its biphenyl (B1667301) structure. The synthesis of such biaryl compounds is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent method. gre.ac.uknih.gov In a typical synthesis, an aryl halide (e.g., methyl 3-bromobenzoate) is coupled with an arylboronic acid (e.g., 4-methylphenylboronic acid) in the presence of a palladium catalyst and a base. gre.ac.ukvulcanchem.com

The versatility of this compound as an intermediate arises from the potential for further transformations at several positions:

The Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(4-methylphenyl)benzoic acid. This acid can then be converted into acid chlorides, amides, or other esters, serving as a gateway to a wide array of derivatives. jocpr.com

The Aromatic Rings: The biphenyl rings can undergo electrophilic substitution reactions, although the substitution pattern is influenced by the existing groups.

The Methyl Group: The tolyl methyl group can be functionalized, for instance, through radical halogenation to introduce a bromomethyl group, which is a versatile handle for subsequent nucleophilic substitution reactions. lookchem.com

A key application of biphenyl intermediates is in the synthesis of complex molecules for pharmaceuticals and advanced materials. biosynce.comontosight.ai The Suzuki-Miyaura reaction's tolerance for a wide range of functional groups allows for the incorporation of the biphenyl motif into larger, more complex structures. nih.govrsc.org For example, aryl esters can themselves be used as coupling partners in Suzuki-Miyaura reactions, where the C(acyl)-O bond is cleaved to form ketones, representing a powerful method for C-C bond formation. nih.govrsc.org

Table 1: Key Synthetic Reactions Involving Biphenyl Benzoate (B1203000) Scaffolds
Reaction TypeReactantsProduct TypeSignificanceReference
Suzuki-Miyaura CouplingAryl Halide + Arylboronic AcidBiaryl CompoundPrimary route to synthesize the biphenyl backbone. gre.ac.uk
Ester HydrolysisBiphenyl Ester + Base/AcidBiphenyl Carboxylic AcidGateway to amides, acid chlorides, and other derivatives. jocpr.com
C(acyl)-O Bond CleavageAryl Ester + Arylboronic AcidAryl KetoneAdvanced C-C bond formation using the ester as a coupling partner. nih.govrsc.org
Fischer EsterificationBiphenyl Carboxylic Acid + AlcoholBiphenyl EsterStandard method to form ester derivatives. jocpr.com

Contributions to the Development of Advanced Materials

The rigid and planarizable structure of biphenyl derivatives makes them ideal candidates for the development of advanced materials with specific functional properties.

Biphenyl derivatives are important monomers in the synthesis of high-performance polymers. The biphenyl unit imparts thermal stability, mechanical strength, and specific optical properties to the polymer backbone. Dimethyl esters of biphenyldicarboxylic acids are used to produce polyesters and polyamides for applications in textiles and engineering materials. ontosight.ai While direct use of this compound is not widely documented, its structure is analogous to monomers used in such polymers. It can be envisioned as a monomer that, after conversion to a dicarboxylic acid or a diol, could be incorporated into polyester (B1180765) chains.

Furthermore, benzoate esters are utilized in the formulation of coatings and plasticizers. lookchem.comgoogle.com For instance, silyl-functionalized polymeric benzoic acid esters have been developed for use in coating compositions. google.comgoogle.com The biphenyl structure within a polymer can enhance properties like refractive index and durability, which are desirable in protective and optical coatings.

The biphenyl core is an excellent chromophore due to its extended π-conjugated system, which allows it to absorb light in the UV-visible region. biosynce.com This property is exploited in the design of synthetic dyes. By adding various substituents to the biphenyl rings, the electronic properties and thus the color and intensity of the dye can be precisely controlled. biosynce.com

Biphenyl derivatives are integral components in functional dyes, such as those used for dye-sensitized solar cells (DSSCs). acs.orgnih.govrsc.org In these applications, the biphenyl unit often acts as a π-spacer or linker, facilitating charge separation and transport, which are crucial for photovoltaic efficiency. acs.org For example, new dipolar dyes featuring biphenyl conjugation and a cyanoacetic acid acceptor have been synthesized for DSSCs. acs.org Although the biphenyl linker can lead to a less planar structure compared to other linkers, which may hinder donor-acceptor interactions, it remains a key building block in the development of new organic sensitizers. acs.orgnih.gov The structure of this compound provides a foundational scaffold that could be functionalized with donor and acceptor groups to create novel dyes.

One of the most significant applications of biphenyl derivatives is in the field of liquid crystals (LCs). wikipedia.org The rigid, rod-like shape of many biphenyl molecules allows them to form ordered mesophases. Phenyl benzoate derivatives are a well-established class of liquid crystalline compounds. google.commdpi.com

A structurally similar compound, 4-Pentylphenyl 4-methylbenzoate, is a known nematic liquid crystal used in applications like liquid-crystal displays (LCDs). ossila.com Research into biphenyl liquid crystals often focuses on molecules with polar head groups (like cyano or halide) and flexible aliphatic tails, which promote the formation of stable liquid crystalline phases over a wide temperature range. wikipedia.org The core structure of this compound, a substituted phenyl benzoate, makes it a viable candidate or building block for new liquid crystalline materials. google.com Its properties could be tuned by introducing different alkyl chains or polar groups to create materials with specific transition temperatures and optical anisotropies required for display technologies.

Table 2: Applications of Biphenyl Esters in Advanced Materials
Material TypeRole of Biphenyl Ester StructureExample ApplicationReference
PolymersProvides thermal stability and mechanical strength as a monomer.High-performance polyesters and polyamides. ontosight.ai
DyesActs as a π-conjugated core or linker for tailored optical properties.Sensitizers in dye-sensitized solar cells (DSSCs). acs.orgnih.gov
Liquid CrystalsForms the rigid core necessary for mesophase formation.Nematic LCs for liquid-crystal displays (LCDs). wikipedia.orgossila.com
OptoelectronicsServes as a building block for emissive or charge-transport layers.Organic light-emitting diodes (OLEDs). ontosight.airesearchgate.net

The utility of biphenyl esters in liquid crystals and dyes translates directly to their integration into optoelectronic devices. Liquid crystal displays (LCDs) are the most prominent example, where the ability of liquid crystals to modulate light in response to an electric field is the core principle of operation. wikipedia.orgossila.com

Beyond displays, the unique electronic properties of the biphenyl scaffold make it suitable for other optoelectronic applications. ontosight.airesearchgate.net Biphenyl derivatives are investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ontosight.airesearchgate.netresearchgate.net In OLEDs, they can be part of the emissive layer or charge-transport layers. Copolymers containing biphenyl units have been synthesized and studied for their electrochemical and photophysical properties, showing potential for use in light-emitting devices and photovoltaics. researchgate.net The ability to tune the electronic properties of biphenyl molecules through substitution makes them highly versatile for creating materials that meet the specific energy level requirements for efficient charge injection, transport, and recombination in these devices. ontosight.airesearchgate.net

Applications in Catalysis and Reaction Medium Research

While this compound is a product of catalytic processes like the Suzuki reaction, its own use as a catalyst is not well-established. However, the biphenyl ester framework is a subject of study in catalytic research. For example, the Fries rearrangement of phenyl benzoates, including 4-methylphenyl benzoate, is a classic Lewis acid-catalyzed reaction to form hydroxybenzophenones. researchgate.net

In the realm of biocatalysis, lipases have been used for the chemoselective hydrolysis of biphenyl esters. mdpi.comresearchgate.net Such studies focus on the substrate's reactivity and the enzyme's selectivity, providing insight into catalytic mechanisms rather than using the ester as the catalyst itself. mdpi.com

Regarding its use as a reaction medium, biphenyl is used in eutectic mixtures with diphenyl ether as a high-temperature heat transfer fluid due to its high thermal stability. wikipedia.org However, functionalized esters like this compound are typically solids at room temperature and are more commonly used as reactants or building blocks rather than as solvents or reaction media. biosynce.com Reactions involving similar esters often employ standard organic solvents like toluene (B28343) or dimethyl sulfoxide (B87167) (DMSO). rsc.orgresearchgate.net

Substrates and Components in Transition Metal-Catalyzed Processes

While extensive documentation on the role of this compound as a substrate is limited, its structural motif is relevant to cross-coupling reactions. Biaryl esters like this compound are, in principle, accessible through transition metal-catalyzed reactions such as the Suzuki-Miyaura coupling. In this context, a key reaction would involve the coupling of a methyl 3-halobenzoate with a 4-methylphenylboronic acid or vice versa.

Although specific examples detailing the use of this compound as a starting material for further transition metal-catalyzed transformations are not prevalent in readily accessible literature, related structures are widely studied. For instance, the ester and biaryl functionalities are common in molecules used in pharmaceutical and materials research. The development of new catalytic systems often employs a broad range of substrates to test their scope, and compounds like this compound serve as potential candidates in such exploratory studies.

Research on related isomers, such as methyl 2-(4-methylphenyl)benzoate, has shown their utility as key intermediates in the synthesis of "Sartans," a class of antihypertensive drugs. google.com This highlights the general importance of this class of compounds as building blocks in medicinal chemistry, often synthesized via palladium or nickel-catalyzed cross-coupling reactions. google.com

Utilization as Solvents and Additives in Specialized Chemical Preparations

There is no significant evidence in the reviewed literature to suggest that this compound is widely used as a conventional solvent. Its physical properties, such as a relatively high boiling point and solid nature at room temperature, would generally preclude its use in such a capacity.

However, in the broader context of specialized chemical preparations, molecules with similar benzoate structures can sometimes act as additives. For instance, benzoate esters are known to be used as plasticizers, in fragrance formulations, or as components in polymer chemistry. While direct evidence for this compound is scarce, a study on the metal-free direct amidation of esters mentions the use of "meta-methyl phenyl benzoate" (methyl 3-methylbenzoate) in the synthesis of diethyltoluamide (B1670543) (DEET), an insect repellent. rsc.org This suggests that benzoate esters with substitution on the phenyl rings are viable reactants and components in specialized chemical manufacturing.

Furthermore, certain benzoate derivatives are used as additives to stabilize materials like polyols and polyurethanes. google.com The specific contribution of the 4-methylphenyl group at the 3-position of the benzoate ring in this compound would need to be experimentally determined to ascertain its efficacy as a specialized additive.

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